1-Cyano-1-phenylpropyl diethyl phosphate
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Overview
Description
1-Cyano-1-phenylpropyl diethyl phosphate is an organophosphorus compound with the molecular formula C14H20NO4P. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a phenyl group, and a diethyl phosphate ester, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-1-phenylpropyl diethyl phosphate can be synthesized through several methods. One common approach involves the reaction of 1-cyano-1-phenylpropyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-1-phenylpropyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The diethyl phosphate ester can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphates.
Scientific Research Applications
1-Cyano-1-phenylpropyl diethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-cyano-1-phenylpropyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethyl phosphate ester can undergo hydrolysis to release phosphoric acid derivatives. These reactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Diethyl cyanophosphonate
- Phenylphosphonic acid diethyl ester
- 1-Cyano-1-phenylpropyl methyl phosphate
Uniqueness: 1-Cyano-1-phenylpropyl diethyl phosphate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to similar compounds. Its cyano group and phenyl group provide unique chemical properties that are not found in other related compounds .
Properties
CAS No. |
88151-73-9 |
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Molecular Formula |
C14H20NO4P |
Molecular Weight |
297.29 g/mol |
IUPAC Name |
(1-cyano-1-phenylpropyl) diethyl phosphate |
InChI |
InChI=1S/C14H20NO4P/c1-4-14(12-15,13-10-8-7-9-11-13)19-20(16,17-5-2)18-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
JFURKXAWULOWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)OP(=O)(OCC)OCC |
Origin of Product |
United States |
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